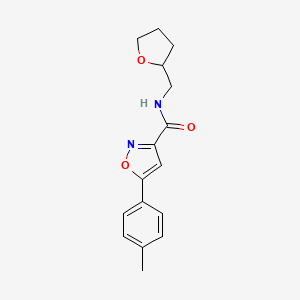
5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide acts as a selective agonist of α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. 5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide binds to the orthosteric site of α7 nAChRs and stabilizes the receptor in an open conformation, leading to an influx of calcium ions and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It also has anti-inflammatory and neuroprotective effects, reducing the production of pro-inflammatory cytokines and promoting the survival of neurons. 5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide has been shown to increase the release of acetylcholine in the hippocampus, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide is a selective agonist of α7 nAChRs, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, its effects may be limited to specific brain regions and cell types, and it may not fully recapitulate the effects of endogenous acetylcholine. Additionally, 5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide has a relatively short half-life and may require multiple doses to achieve sustained effects.
Direcciones Futuras
Future research on 5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide could focus on optimizing its pharmacokinetic properties, such as its half-life and bioavailability, to improve its therapeutic potential. It could also be used in combination with other drugs to enhance its effects or to target multiple pathways involved in neurological and psychiatric disorders. Further studies could also explore the potential of 5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide as a diagnostic tool for α7 nAChR dysfunction in these disorders.
Aplicaciones Científicas De Investigación
5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection in animal models of these disorders.
Propiedades
IUPAC Name |
5-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-6-12(7-5-11)15-9-14(18-21-15)16(19)17-10-13-3-2-8-20-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRQQACPFOAVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-bromophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4195999.png)
![N-phenyl-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196000.png)
![9-chloro-4-(4-fluorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4196016.png)
![4-(3-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B4196017.png)

![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B4196025.png)
![4-[5-amino-4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4196029.png)
![N-cyclopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4196033.png)
![3-ethoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4196039.png)
![4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4196050.png)
![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4196055.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4196060.png)
![2-(3-benzoyl-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4196062.png)
![N-(4-methoxy-2,5-dimethylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4196077.png)